molecular formula C20H18O5 B2477332 (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858766-20-8

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2477332
CAS No.: 858766-20-8
M. Wt: 338.359
InChI Key: MDSDXUISUNIKFL-ZDLGFXPLSA-N
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Description

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: is a complex organic compound with a unique structure that includes a benzofuran ring, a benzylidene group, and an isopropyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with benzaldehyde derivatives.

    Esterification: The final step involves esterification with isopropyl alcohol under acidic or basic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the benzylidene group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzofuran alcohols.

Scientific Research Applications

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its unique structure allows for investigation into its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a methyl ester instead of an isopropyl ester.

    (Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a tert-butyl ester.

Uniqueness

  • The isopropyl ester group in (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may confer different physical and chemical properties compared to its methyl and tert-butyl counterparts, potentially affecting its reactivity and biological activity.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDXUISUNIKFL-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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